molecular formula C23H22O2S B14508083 [2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene CAS No. 62872-75-7

[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene

Cat. No.: B14508083
CAS No.: 62872-75-7
M. Wt: 362.5 g/mol
InChI Key: MPKPLBXSGWJBCL-UHFFFAOYSA-N
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Description

[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene is an organic compound characterized by the presence of a benzenesulfonyl group attached to a benzylbutenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzenesulfonyl chloride with a benzylbutenyl precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using benzenesulfonyl chloride and benzylbutenyl derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as distillation and recrystallization are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of [2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonyl chloride
  • Benzylbutenyl derivatives
  • Sulfone and sulfide derivatives

Uniqueness

[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its combination of a benzenesulfonyl group with a benzylbutenyl structure makes it a versatile compound for various applications .

Properties

CAS No.

62872-75-7

Molecular Formula

C23H22O2S

Molecular Weight

362.5 g/mol

IUPAC Name

[2-(benzenesulfonyl)-2-benzylbut-3-enyl]benzene

InChI

InChI=1S/C23H22O2S/c1-2-23(18-20-12-6-3-7-13-20,19-21-14-8-4-9-15-21)26(24,25)22-16-10-5-11-17-22/h2-17H,1,18-19H2

InChI Key

MPKPLBXSGWJBCL-UHFFFAOYSA-N

Canonical SMILES

C=CC(CC1=CC=CC=C1)(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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